2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Description
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a complex organic compound with a unique structure that combines a benzisothiazole core with a nitrophenoxy group
Properties
IUPAC Name |
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S/c19-12(10-25-13-7-5-11(6-8-13)18(21)22)9-17-16(20)14-3-1-2-4-15(14)26(17,23)24/h1-8,12,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENZEKLDNFOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(COC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves multiple steps. One common method starts with the preparation of the benzisothiazole core, followed by the introduction of the hydroxypropyl group and the nitrophenoxy group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction parameters to maximize efficiency and minimize waste. Techniques such as catalytic oxidation and reductive alkylation are commonly employed to achieve the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Benzylamine: An organic compound used in the production of pharmaceuticals.
Uniqueness
2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is unique due to its combination of a benzisothiazole core with a nitrophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
